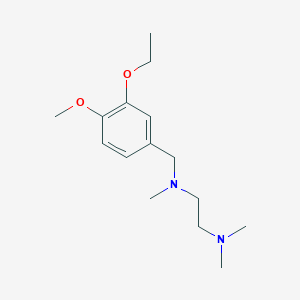![molecular formula C11H8N2OS B5855224 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural features and diverse biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one in lab experiments is its diverse biological activities. This compound has been found to exhibit a wide range of pharmacological effects, making it a useful tool for studying various biological pathways. Additionally, this compound is relatively easy to synthesize and is readily available.
One of the limitations of using this compound in lab experiments is its potential toxicity. While 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new antibiotics, anticancer agents, and anti-inflammatory drugs.
Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how this compound interacts with enzymes and proteins involved in various biological pathways. This knowledge could lead to the development of more effective drugs with fewer side effects.
Conclusion
In conclusion, 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a promising compound with diverse biological activities. Its unique structural features and potential applications in the field of medicinal chemistry make it an important area of research. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable tool for studying various biological pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield the final compound.
Aplicaciones Científicas De Investigación
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Additionally, this compound has been found to possess significant antioxidant and free radical scavenging properties.
Propiedades
IUPAC Name |
1-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-10(14)8-4-2-3-5-9(8)13(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINNVANMOSFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C3=CC=CC=C3N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)